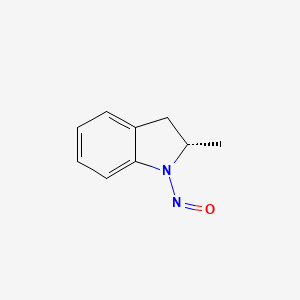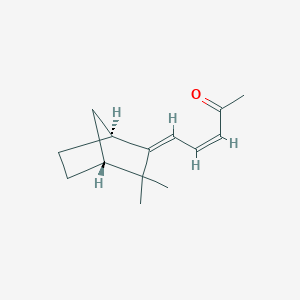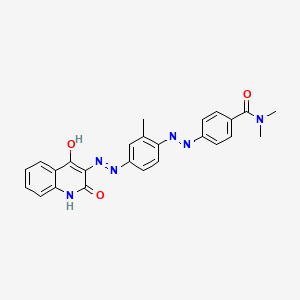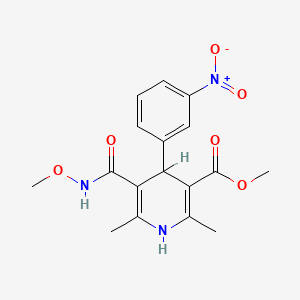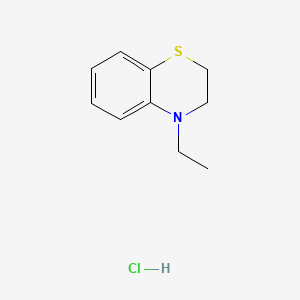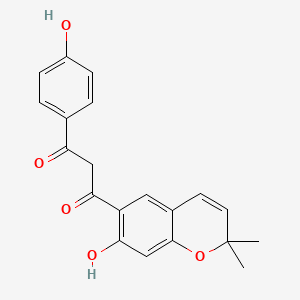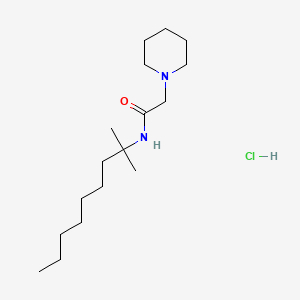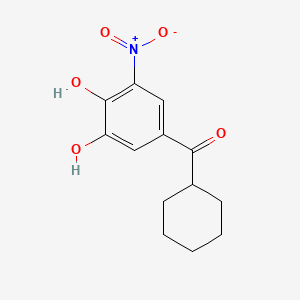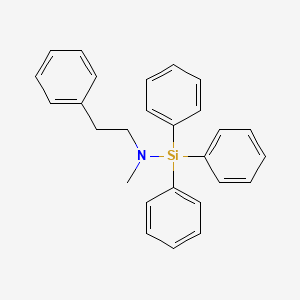
Silanamine, N-methyl-N-(2-phenylethyl)-1,1,1-triphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silanamine, N-methyl-N-(2-phenylethyl)-1,1,1-triphenyl-: is an organosilicon compound that features a silanamine core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silanamine, N-methyl-N-(2-phenylethyl)-1,1,1-triphenyl- typically involves the reaction of triphenylsilane with N-methyl-N-(2-phenylethyl)amine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Silanamine, N-methyl-N-(2-phenylethyl)-1,1,1-triphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction may produce silane derivatives.
Scientific Research Applications
Chemistry: In chemistry, Silanamine, N-methyl-N-(2-phenylethyl)-1,1,1-triphenyl- is used as a precursor for the synthesis of various organosilicon compounds. It is also studied for its reactivity and potential as a catalyst in organic reactions.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural similarity to certain bioactive amines makes it a candidate for studying interactions with biological targets.
Medicine: In medicinal chemistry, Silanamine, N-methyl-N-(2-phenylethyl)-1,1,1-triphenyl- is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties make it suitable for applications requiring high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of Silanamine, N-methyl-N-(2-phenylethyl)-1,1,1-triphenyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Phenethylamine: A simple amine with a phenethyl group, known for its role as a neurotransmitter.
Triphenylsilane: A silane compound with three phenyl groups, used in various chemical reactions.
N-methyl-N-(2-phenylethyl)amine: An amine with structural similarity to the compound .
Uniqueness: Silanamine, N-methyl-N-(2-phenylethyl)-1,1,1-triphenyl- is unique due to its combination of a silanamine core with both phenethyl and triphenyl substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
80930-67-2 |
|---|---|
Molecular Formula |
C27H27NSi |
Molecular Weight |
393.6 g/mol |
IUPAC Name |
N-methyl-2-phenyl-N-triphenylsilylethanamine |
InChI |
InChI=1S/C27H27NSi/c1-28(23-22-24-14-6-2-7-15-24)29(25-16-8-3-9-17-25,26-18-10-4-11-19-26)27-20-12-5-13-21-27/h2-21H,22-23H2,1H3 |
InChI Key |
MKBGZLRQDBPJFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


